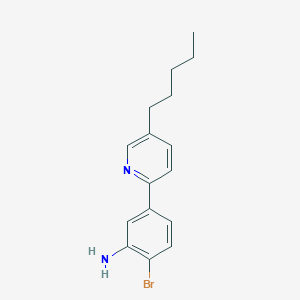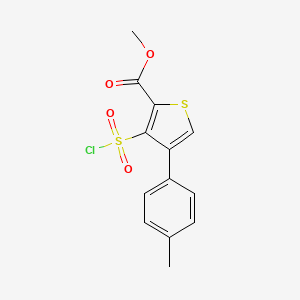![molecular formula C16H10BrClN2O3 B12490702 [3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl 4-chlorobenzoate](/img/structure/B12490702.png)
[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl 4-chlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl 4-chlorobenzoate: is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl 4-chlorobenzoate typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under dehydrating conditions.
Esterification: The final step involves the esterification of the oxadiazole derivative with 4-chlorobenzoic acid under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the bromophenyl group, leading to the formation of bromophenol derivatives.
Reduction: Reduction reactions can target the oxadiazole ring or the ester group, potentially leading to the formation of amines or alcohols.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and a suitable solvent.
Major Products
Oxidation: Bromophenol derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl 4-chlorobenzoate: has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of [3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl 4-chlorobenzoate involves its interaction with specific molecular targets. The oxadiazole ring and the ester group can participate in various biochemical interactions, potentially affecting enzyme activity or receptor binding. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Difluorobenzophenone: Another aromatic compound with similar structural features but different functional groups.
Bromine Compounds: Various brominated organic compounds that share the bromophenyl group.
Uniqueness
- The combination of the oxadiazole ring, bromophenyl group, and chlorobenzoate ester makes [3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl 4-chlorobenzoate unique in its chemical properties and potential applications.
- Its ability to undergo diverse chemical reactions and its applications in multiple fields highlight its versatility compared to other similar compounds.
Propiedades
Fórmula molecular |
C16H10BrClN2O3 |
|---|---|
Peso molecular |
393.62 g/mol |
Nombre IUPAC |
[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl 4-chlorobenzoate |
InChI |
InChI=1S/C16H10BrClN2O3/c17-12-5-1-10(2-6-12)15-19-14(23-20-15)9-22-16(21)11-3-7-13(18)8-4-11/h1-8H,9H2 |
Clave InChI |
UYWOMSLWFSWAFN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=NOC(=N2)COC(=O)C3=CC=C(C=C3)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2,2,2-trifluoroacetamide](/img/structure/B12490620.png)

![3-(4-ethylphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12490635.png)
![4-{3-[1,1-bis(4-methoxyphenyl)but-1-en-2-yl]-1H-indol-1-yl}-N,N-dimethylbutan-1-amine](/img/structure/B12490643.png)
![3-chloro-4-ethoxy-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B12490654.png)
![N-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12490657.png)
![3-[(3-chlorophenyl)sulfonyl]-1-[3-(propan-2-yloxy)propyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12490659.png)

![2-(4-methylphenoxy)-N-[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B12490665.png)
![methyl 6-fluoro-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine-4-carboxylate 5,5-dioxide](/img/structure/B12490671.png)
![N-[2-(tert-butylsulfanyl)ethyl]-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12490672.png)
![7-chloro-3-[(4-methylphenyl)carbonyl]quinolin-4(1H)-one](/img/structure/B12490674.png)
![N-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B12490684.png)

